6-Bromochroman-4-one (CAS: 49660-57-3): A Technical Guide for Advanced Chemical Synthesis
6-Bromochroman-4-one (CAS: 49660-57-3): A Technical Guide for Advanced Chemical Synthesis
Introduction: The Strategic Importance of 6-Bromochroman-4-one in Modern Drug Discovery
6-Bromochroman-4-one is a heterocyclic building block belonging to the chromanone class of compounds, which are characterized by a benzopyranone structure.[1] Its strategic importance in medicinal chemistry and drug development arises from the convergence of a privileged scaffold—the chroman-4-one core—and a versatile reactive handle, the bromine atom at the 6-position. The chromanone framework is a significant structural entity found in a wide array of natural products and synthetic compounds exhibiting remarkable biological and pharmaceutical activities.[2] The presence of the bromine atom not only modulates the electronic properties and lipophilicity of the molecule but also serves as a key site for synthetic diversification, particularly through modern cross-coupling methodologies.[3][4]
This technical guide provides an in-depth exploration of 6-Bromochroman-4-one, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic characterization, reactivity, and its applications as a pivotal intermediate in the construction of complex, biologically active molecules.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of 6-Bromochroman-4-one is essential for its effective utilization in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 49660-57-3 | [1][5][6][7] |
| Molecular Formula | C₉H₇BrO₂ | [1][5][6][7] |
| Molecular Weight | 227.06 g/mol | [1][6] |
| Appearance | White to orange to green powder/crystal | [1] |
| Melting Point | 77-83 °C | [5][7] |
| IUPAC Name | 6-bromo-2,3-dihydrochromen-4-one | [5][8] |
| Synonyms | 6-Bromo-4-chromanone, 6-bromo-2,3-dihydro-4H-chromen-4-one | [1][7] |
| Solubility | Soluble in common organic solvents. | [1] |
Synthesis and Mechanistic Insights: The Intramolecular Friedel-Crafts Approach
The most direct and industrially relevant synthesis of 6-Bromochroman-4-one is achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(4-bromophenoxy)propanoic acid.[9] This acid-catalyzed cyclization is a robust and efficient method for forming the chromanone ring system.
Reaction Scheme:
Caption: Synthesis of 6-Bromochroman-4-one via acid-catalyzed cyclization.
Detailed Experimental Protocol
-
Reagents and Equipment:
-
3-(4-Bromophenoxy)propanoic acid
-
Concentrated sulfuric acid (or Polyphosphoric Acid - PPA)
-
Ice water
-
Ethanol (for recrystallization)
-
Magnetic stirrer, round-bottom flask, ice bath, filtration apparatus
-
-
Procedure:
-
To a suitable volume of concentrated sulfuric acid at room temperature, slowly add 3-(4-bromophenoxy)propanoic acid (1.0 equivalent) with continuous stirring. The addition should be portion-wise to control any exotherm.[9]
-
Continue stirring the mixture at room temperature for approximately 1 hour to ensure complete cyclization.[9]
-
Once the reaction is complete, carefully pour the reaction mixture onto a sufficient amount of ice water. This will precipitate the product and quench the reaction.[9]
-
A white solid of crude 6-Bromochroman-4-one will precipitate out of the aqueous solution.[9]
-
Collect the solid by vacuum filtration and wash it with cold water to remove any residual acid.
-
Dry the crude product in air.[9]
-
For purification, recrystallize the crude solid from ethanol to yield pure 6-Bromochroman-4-one as a white solid. A reported yield for this process is approximately 64%.[9]
-
Causality and Mechanistic Discussion
The success of this synthesis hinges on the principles of electrophilic aromatic substitution. Polyphosphoric acid (PPA) or concentrated sulfuric acid acts as both the solvent and the catalyst.[4][10] The acid protonates the carboxylic acid moiety of the starting material, which, upon loss of water, forms a highly electrophilic acylium ion.
Caption: Key mechanistic steps in the Friedel-Crafts cyclization.
The tethered bromo-substituted benzene ring is positioned favorably to act as the nucleophile. The ortho position to the ether linkage is activated and attacks the acylium ion, leading to the formation of the six-membered heterocyclic ring. Subsequent deprotonation re-establishes the aromaticity of the benzene ring, yielding the final 6-Bromochroman-4-one product. The bromine atom at the para-position to the ether linkage directs the cyclization to the ortho position, resulting in the desired product with high regioselectivity.
Spectroscopic Characterization
While a complete, publicly available experimental dataset is not consistently found in the literature, the spectroscopic features of 6-Bromochroman-4-one can be reliably predicted based on its structure and data from analogous compounds.[5]
¹H and ¹³C NMR Spectroscopy (Predicted)
The following are predicted chemical shifts (δ) in ppm, assuming a standard deuterated solvent like CDCl₃.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~4.6 | t | 2H | -O-CH₂- |
| H-3 | ~2.9 | t | 2H | -CH₂-C=O |
| H-8 | ~6.9 | d | 1H | Ar-H |
| H-7 | ~7.5 | dd | 1H | Ar-H |
| H-5 | ~7.9 | d | 1H | Ar-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-2 | ~67 | -O-CH₂- |
| C-3 | ~45 | -CH₂-C=O |
| C-4 | ~189 | C=O |
| C-4a | ~121 | Ar-C (quaternary) |
| C-5 | ~129 | Ar-CH |
| C-6 | ~117 | Ar-C-Br |
| C-7 | ~138 | Ar-CH |
| C-8 | ~119 | Ar-CH |
| C-8a | ~160 | Ar-C-O |
-
Interpretation Rationale:
-
In the ¹H NMR spectrum, the methylene protons at C-2 and C-3 are expected to appear as triplets due to coupling with each other. The protons on the aromatic ring will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
In the ¹³C NMR spectrum, the carbonyl carbon (C-4) will be the most downfield signal. The carbon bearing the bromine (C-6) will be shielded relative to the other aromatic carbons due to the heavy atom effect.
-
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O (ketone) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-Alkyl ether C-O stretch |
| ~820 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |
| ~600-500 | Medium | C-Br stretch |
The most prominent and diagnostic peak will be the strong absorbance around 1680 cm⁻¹ corresponding to the conjugated ketone carbonyl group.
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, 6-Bromochroman-4-one would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
-
Expected M⁺ peaks: m/z 226 and 228.
-
Key Fragmentation: Expect fragmentation patterns typical of chromanones, including cleavage of the heterocyclic ring.
Reactivity and Synthetic Applications
The reactivity of 6-Bromochroman-4-one is dominated by two primary features: the chromanone core and the C-6 bromine atom.
Reactions at the Chromanone Core
The carbonyl group at the 4-position can undergo standard ketone chemistry, such as reduction to the corresponding alcohol using reagents like sodium borohydride (NaBH₄). The adjacent methylene group at C-3 can be functionalized following enolate formation.
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this molecule lies in the reactivity of the C-Br bond. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 6-position.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling of 6-Bromochroman-4-one.
-
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. Reacting 6-Bromochroman-4-one with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can generate a library of 6-aryl-chroman-4-ones.[2][11][12] This is a cornerstone strategy in structure-activity relationship (SAR) studies.
-
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst.
-
Buchwald-Hartwig Amination: This enables the formation of C-N bonds, providing access to 6-amino-chroman-4-one derivatives.
Applications in Drug Discovery and Bioactive Molecule Synthesis
The chroman-4-one scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. 6-Bromochroman-4-one serves as a key starting material for accessing novel derivatives with a range of potential therapeutic applications.
-
Sirtuin Inhibitors: Substituted chroman-4-one derivatives have been synthesized and evaluated as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases and other age-related disorders.[13] The ability to systematically modify the 6-position of the scaffold via cross-coupling of 6-Bromochroman-4-one is critical for optimizing potency and selectivity.
-
BRD4 Inhibitors: The chromone scaffold, closely related to chromanone, has been used to develop potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target for anti-inflammatory therapeutics. 6-Bromochroman-4-one provides a versatile entry point for creating libraries of compounds to screen against such targets.
-
General Pharmaceutical Intermediates: The compound is widely used as an intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders and potential anticancer agents.[3][14][15]
Conclusion
6-Bromochroman-4-one is a high-value chemical intermediate that combines a biologically relevant core with a synthetically versatile functional group. Its straightforward synthesis via intramolecular Friedel-Crafts acylation and the predictable reactivity of its bromine atom make it an indispensable tool for medicinal chemists. The ability to employ this building block in robust palladium-catalyzed cross-coupling reactions opens the door to the rapid generation of diverse chemical libraries, accelerating the discovery and optimization of new therapeutic agents. As the demand for novel, selective, and potent small molecule drugs continues to grow, the strategic application of well-designed building blocks like 6-Bromochroman-4-one will remain a critical component of successful drug discovery programs.
References
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- PubMed Central. Drug Discovery Targeting Bromodomain-Containing Protein 4.
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